CCR2 Antagonist Activity: A 26-Fold Enhancement for the (S)-Enantiomer Series Over the (R)-Series Core Switch
In the development of potent CCR2 antagonists, the (S)-3-aminopyrrolidine core was found to be critical for high binding affinity. A direct comparison of an (S)-configured core versus an (R)-configured core, in an otherwise identical molecular framework, revealed a 26-fold loss in binding affinity for the (R)-configuration [1]. This demonstrates that the (S)-enantiomer is not a trivial choice but a necessary component for achieving target potency.
| Evidence Dimension | CCR2 Binding Affinity (fold-change) |
|---|---|
| Target Compound Data | Baseline affinity (assigned a value of 1 for the (S)-series compound 2) |
| Comparator Or Baseline | (R)-3-aminopyrrolidine derivative (compound 1) |
| Quantified Difference | 26-fold loss in binding affinity for the (R)-enantiomer derivative compared to the (S)-enantiomer derivative. |
| Conditions | In vitro CCR2 binding assay; comparison of (S)-3-aminopyrrolidine derivative 2 vs. (R)-3-aminopyrrolidine derivative 1 with identical substituents [1]. |
Why This Matters
A 26-fold difference in binding affinity underscores the absolute requirement for the (S)-enantiomer to achieve the potency needed for a viable drug candidate, making it non-substitutable in this therapeutic class.
- [1] Xue, C.-B., et al. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Med. Chem. Lett. 2011, 2, 12, 913-918. View Source
